molecular formula C10H13NO2 B15225905 (R)-2-Amino-2-(2-ethylphenyl)acetic acid

(R)-2-Amino-2-(2-ethylphenyl)acetic acid

Cat. No.: B15225905
M. Wt: 179.22 g/mol
InChI Key: SECDHIOTYCLRES-SECBINFHSA-N
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Description

(R)-2-Amino-2-(2-ethylphenyl)acetic acid is a chiral α-amino acid derivative featuring a phenyl ring substituted with an ethyl group at the ortho position. The (R)-stereochemistry at the α-carbon is critical for its biological interactions, as stereochemistry often dictates binding affinity and metabolic stability. These analogs are widely used in pharmaceuticals, agrochemicals, and biochemical research, serving as precursors or active components in drug discovery .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2R)-2-amino-2-(2-ethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

SECDHIOTYCLRES-SECBINFHSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@H](C(=O)O)N

Canonical SMILES

CCC1=CC=CC=C1C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2-ethylphenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-ethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups into more reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Mechanism of Action

The mechanism by which ®-2-Amino-2-(2-ethylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-2-amino-2-(2-ethylphenyl)acetic acid with key analogs, emphasizing substituent effects:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties References
This compound -CH₂CH₃ (ortho) C₁₀H₁₃NO₂ 179.22 (calc.) Chiral, lipophilic -
2-Amino-2-(2-chlorophenyl)acetic acid -Cl (ortho) C₈H₈ClNO₂ 185.61 Polar, electron-withdrawing group
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid -OH (ortho) C₈H₉NO₃ 167.16 Hydrogen-bond donor, acidic
2-Amino-2-(2-methoxyphenyl)acetic acid -OCH₃ (ortho) C₉H₁₁NO₃ 181.19 Electron-donating, moderate solubility
(R)-2-Amino-2-(4-CF₃-phenyl)acetic acid -CF₃ (para) C₉H₈F₃NO₂ 219.16 Highly electronegative, metabolically stable

Key Observations :

  • Steric Effects : Ortho-substituted analogs (e.g., ethyl, Cl, OCH₃) introduce steric hindrance, which may alter binding to enzymatic pockets compared to para-substituted derivatives .
  • Acidity: The hydroxyl variant (C₈H₉NO₃) exhibits higher acidity due to the -OH group, impacting ionization and solubility .
Enzyme Interactions
  • Collagenase Inhibition: Dichlorobenzyl analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) show IC₅₀ values correlated with substituent position. Ortho-substituted ethyl groups may similarly influence binding via π-π interactions or steric effects .
  • Neuroactivity : Isoxazole-containing analogs (e.g., ibotenic acid) exhibit neurotoxic effects, suggesting that the ethyl-substituted compound could modulate neurological targets if properly functionalized .
Antiproliferative Potential
  • Hybrid Compounds : Benzopyran-4-one-isoxazole hybrids demonstrate that substituent bulkiness (e.g., ethyl vs. methyl) impacts antiproliferative activity. The ethyl group’s larger size may enhance target selectivity .

Stereochemical Considerations

The (R)-configuration is critical for bioactivity. For example:

  • In , (R)-3-bromo-dihydroisoxazol derivatives showed distinct optical rotations ([α]D²⁰ = -168.5°) and enantiomer-specific enzyme interactions .
  • (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid’s stereochemistry likely affects hydrogen-bonding patterns with residues like Gln215, as seen in collagenase docking studies .

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